molecular formula C31H39Cl2N3O2 B14014959 4-[1,3-bis[(2-methoxyphenyl)methyl]-1,3-diazinan-2-yl]-N,N-bis(2-chloroethyl)-3-methylaniline CAS No. 916-32-5

4-[1,3-bis[(2-methoxyphenyl)methyl]-1,3-diazinan-2-yl]-N,N-bis(2-chloroethyl)-3-methylaniline

Cat. No.: B14014959
CAS No.: 916-32-5
M. Wt: 556.6 g/mol
InChI Key: ACDVXXSRYALLRP-UHFFFAOYSA-N
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Description

Benzenamine, n,n-bis(2-chloroethyl)-4-[hexahydro-1,3-bis[(2-methoxyphenyl)methyl]-2-pyrimidinyl]-3-methyl- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a benzenamine core substituted with chloroethyl groups and a pyrimidinyl moiety. Its intricate molecular architecture makes it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenamine, n,n-bis(2-chloroethyl)-4-[hexahydro-1,3-bis[(2-methoxyphenyl)methyl]-2-pyrimidinyl]-3-methyl- typically involves multiple steps One common approach is the reaction of benzenamine with 2-chloroethylamine hydrochloride in the presence of a base such as pyridine This reaction forms the n,n-bis(2-chloroethyl) derivative

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, n,n-bis(2-chloroethyl)-4-[hexahydro-1,3-bis[(2-methoxyphenyl)methyl]-2-pyrimidinyl]-3-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of chloroethyl groups.

    Substitution: Nucleophilic substitution reactions are common, where the chloroethyl groups can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Amines, thiols, polar solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of ethylamine derivatives.

    Substitution: Formation of substituted benzenamine derivatives with various functional groups.

Scientific Research Applications

Benzenamine, n,n-bis(2-chloroethyl)-4-[hexahydro-1,3-bis[(2-methoxyphenyl)methyl]-2-pyrimidinyl]-3-methyl- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of benzenamine, n,n-bis(2-chloroethyl)-4-[hexahydro-1,3-bis[(2-methoxyphenyl)methyl]-2-pyrimidinyl]-3-methyl- involves its interaction with cellular targets. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of cellular functions. The pyrimidinyl moiety may interact with specific enzymes or receptors, modulating their activity and contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzenamine, n,n-bis(2-chloroethyl)-2-phenoxy-
  • Benzenamine, n,n-bis(2-chloroethyl)-4-methyl-
  • Benzenamine, n,n-bis(2-chloroethyl)-3-nitro-

Uniqueness

Benzenamine, n,n-bis(2-chloroethyl)-4-[hexahydro-1,3-bis[(2-methoxyphenyl)methyl]-2-pyrimidinyl]-3-methyl- stands out due to its unique combination of chloroethyl and pyrimidinyl groups. This structural complexity imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

916-32-5

Molecular Formula

C31H39Cl2N3O2

Molecular Weight

556.6 g/mol

IUPAC Name

4-[1,3-bis[(2-methoxyphenyl)methyl]-1,3-diazinan-2-yl]-N,N-bis(2-chloroethyl)-3-methylaniline

InChI

InChI=1S/C31H39Cl2N3O2/c1-24-21-27(34(19-15-32)20-16-33)13-14-28(24)31-35(22-25-9-4-6-11-29(25)37-2)17-8-18-36(31)23-26-10-5-7-12-30(26)38-3/h4-7,9-14,21,31H,8,15-20,22-23H2,1-3H3

InChI Key

ACDVXXSRYALLRP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N(CCCl)CCCl)C2N(CCCN2CC3=CC=CC=C3OC)CC4=CC=CC=C4OC

Origin of Product

United States

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